

# Unveiling the Kinase Selectivity Profile of (R)-MRT199665: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (R)-MRT199665 |           |
| Cat. No.:            | B15605392     | Get Quote |

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of **(R)-MRT199665**, a potent ATP-competitive inhibitor, with other kinases. We present a comprehensive analysis of its inhibitory activity against its primary targets and a panel of other kinases, alongside a comparison with other notable Salt-Inducible Kinase (SIK) inhibitors.

**(R)-MRT199665** is the active enantiomer of MRT199665, a compound recognized for its potent inhibition of the MARK, SIK, and AMPK families of serine/threonine kinases.[1] This polypharmacology underscores the importance of a thorough investigation into its selectivity to enable precise interpretation of experimental results and anticipate potential off-target effects.

## **Comparative Kinase Inhibition Profile**

The inhibitory activity of MRT199665, the racemic mixture containing **(R)-MRT199665**, has been characterized against its primary kinase targets. The half-maximal inhibitory concentrations (IC50) reveal a high affinity for MARK and SIK family members, with slightly lower potency against AMPK and SIK1.

To provide a clearer perspective on its selectivity, the following table compares the IC50 values of MRT199665 with other well-characterized SIK inhibitors: YKL-06-061, ARN-3236, HG-9-91-01, and GLPG3312.



| Kinase<br>Target | (R)-<br>MRT199665<br>(as<br>racemate<br>MRT199665<br>) IC50 (nM) | YKL-06-061<br>IC50 (nM) | ARN-3236<br>IC50 (nM) | HG-9-91-01<br>IC50 (nM) | GLPG3312<br>IC50 (nM) |
|------------------|------------------------------------------------------------------|-------------------------|-----------------------|-------------------------|-----------------------|
| SIK1             | 110[1]                                                           | 6.56[2][3][4]<br>[5]    | 21.63[6][7][8]        | 0.92[9][10]<br>[11]     | 2.0[12][13]<br>[14]   |
| SIK2             | 12[1]                                                            | 1.77[2][3][4]<br>[5]    | <1[6][7][8]           | 6.6[9][10][11]          | 0.7[12][13]<br>[14]   |
| SIK3             | 43[1]                                                            | 20.5[2][3][4]<br>[5]    | 6.63[6][7][8]         | 9.6[9][10][11]          | 0.6[12][13]<br>[14]   |
| MARK1            | 2[1]                                                             | N/A                     | N/A                   | N/A                     | N/A                   |
| MARK2            | 2[1]                                                             | N/A                     | N/A                   | N/A                     | N/A                   |
| MARK3            | 3[1]                                                             | N/A                     | N/A                   | N/A                     | N/A                   |
| MARK4            | 2[1]                                                             | N/A                     | N/A                   | N/A                     | N/A                   |
| ΑΜΡΚα1           | 10[1]                                                            | N/A                     | N/A                   | Not Active              | N/A                   |
| ΑΜΡΚα2           | 10[1]                                                            | N/A                     | N/A                   | Not Active              | N/A                   |
| FRK              | N/A                                                              | 1.1[15]                 | N/A                   | N/A                     | N/A                   |
| CSF1R            | N/A                                                              | 9.66[15]                | N/A                   | N/A                     | N/A                   |
| ρ38α             | N/A                                                              | 10.1[15]                | N/A                   | N/A                     | N/A                   |
| р38β             | N/A                                                              | 9.64[15]                | N/A                   | N/A                     | N/A                   |
| EphB1            | N/A                                                              | 16.4[15]                | N/A                   | N/A                     | N/A                   |
| TNK2             | N/A                                                              | 10.5[15]                | N/A                   | N/A                     | N/A                   |
| Src              | N/A                                                              | 58.8[15]                | N/A                   | Active[16]              | N/A                   |
| LCK              | N/A                                                              | N/A                     | N/A                   | Active[16]              | N/A                   |
| YES              | N/A                                                              | N/A                     | N/A                   | Active[16]              | N/A                   |



| ВТК                 | N/A                  | N/A | N/A | Active[16] | N/A |
|---------------------|----------------------|-----|-----|------------|-----|
| FGFRs               | N/A                  | N/A | N/A | Active[16] | N/A |
| Ephrin<br>Receptors | N/A                  | N/A | N/A | Active[16] | N/A |
| IR                  | >80% inhib.<br>@ 1μM | N/A | N/A | N/A        | N/A |
| JAK2                | >80% inhib.<br>@ 1μM | N/A | N/A | N/A        | N/A |
| MLK1                | >80% inhib.<br>@ 1μM | N/A | N/A | N/A        | N/A |
| MLK3                | >80% inhib.<br>@ 1μM | N/A | N/A | N/A        | N/A |

N/A: Data not publicly available.

A kinome scan of MRT199665 at a concentration of 1  $\mu$ M revealed that it can inhibit the Insulin Receptor (IR), Janus Kinase 2 (JAK2), and Mixed Lineage Kinases 1 and 3 (MLK1, MLK3) by more than 80%. This highlights potential off-target activities that should be considered in experimental design and data interpretation.

## **Signaling Pathway Context**

To visualize the biological context of **(R)-MRT199665**'s primary targets, the following diagram illustrates the central roles of SIK, MARK, and AMPK kinases in cellular signaling. These kinases are key regulators of metabolic processes, cell polarity, and gene expression.





Click to download full resolution via product page

Caption: Signaling pathways of SIK, MARK, and AMPK kinases.

## **Experimental Protocols**

The determination of kinase inhibitor potency is typically achieved through in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a robust measure of kinase activity.

## **Experimental Workflow: ADP-Glo™ Kinase Assay**

The following diagram outlines the key steps in performing an in vitro kinase assay to determine the IC50 value of an inhibitor like **(R)-MRT199665**.





Click to download full resolution via product page

Caption: In vitro kinase IC50 determination workflow.



## Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 value of **(R)-MRT199665** against a target kinase. Specific concentrations and incubation times may need to be optimized for each kinase-inhibitor pair.

#### Materials:

- (R)-MRT199665
- · Recombinant target kinase
- Kinase-specific substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- 384-well white assay plates
- Luminometer

#### Procedure:

- Inhibitor Preparation: Prepare a serial dilution of **(R)-MRT199665** in DMSO. A typical starting concentration is 10 mM, followed by 10-fold serial dilutions. Further dilute the inhibitor in kinase reaction buffer to the desired final concentrations.
- Kinase Reaction Setup:
  - $\circ$  Add 2.5  $\mu$ L of the diluted **(R)-MRT199665** or DMSO (for control wells) to the wells of a 384-well plate.
  - Add 2.5 μL of a solution containing the target kinase and its substrate in kinase reaction buffer.



- $\circ$  Initiate the kinase reaction by adding 5  $\mu$ L of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at room temperature for 60 minutes.

#### ADP Detection:

- Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add 20 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
  - Measure the luminescence of each well using a plate reader.
  - Subtract the background luminescence (from wells with no kinase) from all other readings.
  - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a control with no enzyme or maximum inhibition (100% inhibition).
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. YKL-06-061 | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YKL-06-061 | SIK | AMPK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ARN-3236 | AMPK | SIK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of (R)-MRT199665: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605392#cross-reactivity-of-r-mrt199665-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com